3-[(Piperidin-1-yl)methyl]oxolan-2-one
Description
3-[(Piperidin-1-yl)methyl]oxolan-2-one is a heterocyclic compound featuring an oxolan-2-one (γ-lactone) core substituted at the 3-position with a piperidin-1-ylmethyl group. The piperidine moiety, a six-membered amine ring, may enhance lipophilicity and influence receptor binding interactions, making it a candidate for central nervous system (CNS) or antimicrobial applications .
Properties
CAS No. |
55643-38-4 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C10H17NO2/c12-10-9(4-7-13-10)8-11-5-2-1-3-6-11/h9H,1-8H2 |
InChI Key |
HFQLPBYZBIXKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-1-yl)methyl]oxolan-2-one typically involves the reaction of piperidine with oxirane derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic attack of piperidine on the oxirane ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of 3-[(Piperidin-1-yl)methyl]oxolan-2-one may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-1-yl)methyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
3-[(Piperidin-1-yl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-1-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Research Findings and Implications
- Structural-Activity Relationships (SAR): Piperidine/pyrrolidine substitutions (e.g., in BK63175) correlate with serotonin or dopamine receptor modulation, whereas imidazole derivatives (PIL) target acetylcholine receptors . Chlorine atoms in 3-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one may enhance metabolic stability and antibacterial potency .
Synthetic Accessibility :
- BK63175’s complex synthesis (multiple piperazine/piperidine couplings) contrasts with simpler derivatives like 3-[(piperidin-1-yl)methyl]oxolan-2-one, which may offer scalable production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
